molecular formula C6H9ClO2 B6219426 {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2751621-64-2

{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6219426
CAS No.: 2751621-64-2
M. Wt: 148.6
InChI Key:
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Description

{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, also known as CPM, is a chemical compound that has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has been extensively studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is not fully understood, but it is believed to act as an alkylating agent, reacting with DNA and other cellular components to disrupt cellular function. This has led to its potential applications as an anticancer agent, as well as a tool for studying cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antitumor activity, antifungal activity, and antibacterial activity. It has also been shown to induce DNA damage and inhibit DNA repair, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is its ease of synthesis, which makes it readily available for use in lab experiments. It is also highly soluble in water and other polar solvents, which makes it easy to work with. However, this compound can be toxic and should be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, including its potential as an anticancer agent, its use as a tool for studying cellular processes, and its applications in materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.

Synthesis Methods

{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can be synthesized through a simple and efficient method that involves the reaction of epichlorohydrin with methanol in the presence of a catalyst. The resulting product is a clear, colorless liquid that is highly soluble in water and other polar solvents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol' involves the conversion of a cyclic ketone to a cyclic hemiacetal, followed by reduction to the desired alcohol.", "Starting Materials": [ "Cyclopentanone", "Chlorine gas", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Chlorination of cyclopentanone with chlorine gas in the presence of acetic acid and sodium chloride to form 4-chlorocyclopentanone", "Addition of methanol to 4-chlorocyclopentanone to form the cyclic hemiacetal", "Reduction of the cyclic hemiacetal with sodium borohydride to form '{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol'" ] }

2751621-64-2

Molecular Formula

C6H9ClO2

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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